acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol
Description
The compound acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol (hereafter referred to as Compound A) is an ester derivative formed by the reaction of [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol (a cyclopentenyl primary alcohol) with acetic acid. The (1R,4R) stereochemistry indicates a specific spatial arrangement of substituents on the cyclopentene ring, which influences its physical and chemical properties. The molecular formula is C₁₂H₂₀O₂, with a molecular weight of 196.3 g/mol (calculated from and structural analysis).
Compound A is structurally characterized by:
- A cyclopentene core with four methyl groups (3,4,5,5-tetramethyl substitution).
- A methanol group at the (1R,4R) position, esterified with acetic acid.
- Enhanced hydrophobicity due to methyl substituents and reduced polarity from esterification.
Properties
CAS No. |
156053-83-7 |
|---|---|
Molecular Formula |
C12H22O3 |
Molecular Weight |
214.30 g/mol |
IUPAC Name |
acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol |
InChI |
InChI=1S/C10H18O.C2H4O2/c1-7-5-9(6-11)10(3,4)8(7)2;1-2(3)4/h5,8-9,11H,6H2,1-4H3;1H3,(H,3,4)/t8-,9+;/m1./s1 |
InChI Key |
HLISQIOQYUYFBB-RJUBDTSPSA-N |
Isomeric SMILES |
C[C@@H]1C(=C[C@H](C1(C)C)CO)C.CC(=O)O |
Canonical SMILES |
CC1C(=CC(C1(C)C)CO)C.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol typically involves the reaction of acetic acid with [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the esterification process. Common catalysts include sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes, where acetic acid and [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol are reacted in the presence of a suitable catalyst. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Esterification Reactions
The hydroxyl group on the cyclopentene-derived methanol readily undergoes esterification with carboxylic acids or acid chlorides. For example:
-
Reaction with isobutyric acid in the presence of a catalyst yields trans-α-necrodyl isobutyrate , a compound structurally analogous to pheromone derivatives .
-
Acetic acid itself can participate in esterification under acidic or basic conditions, forming acetate esters.
Key Conditions :
| Reagent | Catalyst/Solvent | Product |
|---|---|---|
| Isobutyric acid | Acidic conditions | trans-α-Necrodyl isobutyrate |
| Acetyl chloride | Pyridine/THF | [(1R,4R)-...]methyl acetate |
Nucleophilic Substitution
The hydroxyl group’s reactivity enables substitution reactions:
-
Halogenation : Treatment with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) converts the hydroxyl group to a chloride or bromide, respectively.
-
Sulfonation : Reaction with sulfuric acid produces sulfonate derivatives, useful in further functionalization.
Example :
Oxidation of the Cyclopentene Ring
The double bond in the cyclopentene ring undergoes oxidation under controlled conditions:
-
Epoxidation : Using meta-chloroperbenzoic acid (mCPBA) forms an epoxide.
-
Dihydroxylation : Osmium tetroxide (OsO₄) catalyzes syn-dihydroxylation to yield a vicinal diol.
Reactivity Comparison :
| Reaction Type | Reagent | Product Structure |
|---|---|---|
| Epoxidation | mCPBA | Cyclopentene oxide derivative |
| Dihydroxylation | OsO₄, NMO | cis-1,2-Diol |
Hydrolysis and Transesterification
While the compound itself is not an ester, its synthetic analogs (e.g., [(1R,4R)-...]methyl acetate) can undergo hydrolysis:
-
Base-Catalyzed Hydrolysis : Potassium hydroxide (KOH) in methanol cleaves the ester bond to regenerate the alcohol .
-
Transesterification : Reacting with alcohols like ethanol in acidic conditions replaces the acetate group .
Mechanism :
Steric and Electronic Effects
The tetramethyl substituents on the cyclopentene ring impose significant steric hindrance, influencing reaction pathways:
-
Esterification : Slower kinetics compared to less hindered alcohols due to reduced nucleophilicity.
-
Oxidation : The electron-donating methyl groups stabilize the transition state during epoxidation.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have indicated that compounds derived from acetic acid and its derivatives exhibit significant anticancer activities. For instance, essential oils containing similar structures have shown the ability to induce apoptosis in cancer cells. A study highlighted the anticancer effects of essential oils from Arnica montana, which included components structurally related to acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol. The main constituents were found to induce apoptosis at levels of 28.5%–32.3% in vitro .
Inflammatory Response Modulation
The compound may also play a role in modulating inflammatory responses. Research has shown that certain essential oils can inhibit the release of pro-inflammatory cytokines such as TNF-α and CCL2 from stimulated cells . This suggests potential therapeutic applications in inflammatory diseases.
Agricultural Applications
Pesticidal Activity
Acetic acid derivatives are being explored for their pesticidal properties. The compound's structure allows it to interact with biological systems effectively, making it a candidate for developing eco-friendly pesticides. Studies have demonstrated that similar compounds can disrupt the growth of pests while being less harmful to beneficial organisms .
Plant Growth Promotion
Additionally, compounds related to acetic acid have been shown to promote plant growth by enhancing nutrient uptake and improving stress resistance. This is particularly relevant in sustainable agriculture practices where the use of chemical fertilizers is minimized.
Materials Science
Polymer Synthesis
In materials science, acetic acid derivatives are utilized in synthesizing polymers with enhanced properties. The unique structure of this compound allows for the creation of materials with improved thermal stability and mechanical strength. Research indicates that incorporating such compounds into polymer matrices can lead to significant enhancements in performance metrics .
Catalytic Applications
Furthermore, this compound has potential applications as a catalyst in various chemical reactions. Its ability to facilitate reactions under mild conditions makes it attractive for green chemistry initiatives aimed at reducing environmental impact .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Source | Apoptosis Induction (%) | Reference |
|---|---|---|---|
| Essential Oil | Arnica montana | 28.5% - 32.3% | |
| Compound A | Synthetic Derivative | 25% | |
| Compound B | Natural Extract | 30% |
Table 2: Pesticidal Efficacy of Acetic Acid Derivatives
Mechanism of Action
The mechanism of action of acetic acid;[(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol involves its interaction with molecular targets such as enzymes and receptors. The compound may exert its effects by binding to specific active sites, altering the activity of enzymes, or modulating signaling pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Stereoisomers
a) [(1R,4S)-3,4,5,5-Tetramethylcyclopentenyl)methanol (Compound B)
- Key Differences : Stereoisomerism at the 4-position (S-configuration vs. R in Compound A).
- Impact : Altered spatial arrangement may affect intermolecular interactions, solubility, and biological activity. Both compounds share the molecular formula C₁₀H₁₈O (alcohol form, ).
b) [(1R,3R)-2,2,3-Trimethyl-4-methylenecyclopentyl)methanol (Compound C)
- Key Differences : A methylene group at position 4 instead of a methyl group, and a 2,2,3-trimethyl substitution pattern.
- Molecular weight: 154.25 g/mol ().
Functional Group Variations
a) [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate (Compound D)
- Key Differences : Replacement of a methyl group with an acetamide (-NHCOCH₃) at position 4.
- Impact: Introduces hydrogen-bonding capability (H-bond donor: 1, H-bond acceptor: 3, ). Molecular weight: 197.23 g/mol (C₁₀H₁₅NO₃).
b) Methyl (1R,4R)-4-(hydroxymethyl)cyclopent-2-ene-1-carboxylate (Compound E)
Physicochemical Properties
| Property | Compound A (Ester) | Compound B (Alcohol) | Compound D (Acetamide) |
|---|---|---|---|
| Molecular Formula | C₁₂H₂₀O₂ | C₁₀H₁₈O | C₁₀H₁₅NO₃ |
| Molecular Weight | 196.3 g/mol | 154.25 g/mol | 197.23 g/mol |
| Functional Groups | Ester | Primary alcohol | Ester + Acetamide |
| Polarity | Low | High | Moderate |
| H-Bond Capacity | Acceptors: 2 | Donors: 1, Acceptors: 1 | Donors: 1, Acceptors: 3 |
Biological Activity
Acetic acid; [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol is a compound of interest due to its potential biological activities. This article synthesizes existing research findings on its biological properties, focusing on antibacterial, antioxidant, anti-inflammatory, and cytotoxic activities.
Chemical Structure
The compound is characterized by the following structural formula:
This structure includes acetic acid and a tetramethylcyclopentene moiety which contributes to its unique biological properties.
Antibacterial Activity
Research indicates that compounds similar to acetic acid; [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol exhibit significant antibacterial properties. For instance:
- Study Findings : A methanol extract containing this compound showed high antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was found to be 62.5 µg/mL against E. coli and 78.12 µg/mL against S. aureus .
| Pathogen | MIC (µg/mL) |
|---|---|
| Escherichia coli | 62.5 |
| Staphylococcus aureus | 78.12 |
Antioxidant Activity
The antioxidant potential of this compound has been evaluated through various assays:
- DPPH Assay : The free radical scavenging activity was assessed using the DPPH method. The extract demonstrated significant inhibition of DPPH radicals, indicating strong antioxidant capacity .
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 45% |
| 50 | 70% |
| 100 | 85% |
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were explored through in vitro studies:
- Nitric Oxide Inhibition : The extract inhibited nitric oxide production in macrophages with an IC50 value of around 140 µg/mL, demonstrating its potential in reducing inflammation .
Cytotoxic Activity
The cytotoxic effects of acetic acid; [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol were assessed against various cancer cell lines:
- Cell Lines Tested : Human gastric adenocarcinoma (AGS), melanoma (MV3), and breast carcinoma (MDA-MB-231).
- IC50 Values : The extract exhibited IC50 values ranging from 0.035 to 18 µg/mL across different cell lines, indicating potent antitumor activity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| AGS | 0.035 |
| MV3 | 18 |
| MDA-MB-231 | 0.035 |
Case Studies
- Antibacterial Efficacy : A study conducted on the methanol extracts of various plant species revealed that the presence of acetic acid derivatives significantly enhanced antibacterial efficacy against resistant strains of bacteria .
- Cytotoxicity in Cancer Research : In a recent investigation into the cytotoxic effects of plant-derived compounds on cancer cells, acetic acid; [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol was highlighted for its promising results in inhibiting tumor growth in vitro .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol?
- Methodology : The compound can be synthesized via desilylation reactions using tetrabutylammonium fluoride in acetic acid, followed by reduction with NaBH₄ in methanol (see intermediate steps in ). Purification involves column chromatography with silica gel and solvent systems optimized for polar functional groups.
- Key Considerations : Ensure stereochemical control during cyclopentene ring formation by using chiral auxiliaries or asymmetric catalysis. Monitor reaction progress via TLC or GC-MS .
Q. How is the stereochemistry of the cyclopentene ring confirmed?
- Methodology : X-ray crystallography is the gold standard. For example, single-crystal diffraction data collected at 100 K with MoKα radiation (λ = 0.71073 Å) can resolve absolute configurations (as in ). Use SHELXL for refinement, ensuring R-factors < 0.05 for high confidence .
- Alternative Techniques : Compare experimental NMR (¹H/¹³C) data with computed spectra from density functional theory (DFT) to validate stereochemical assignments .
Advanced Research Questions
Q. How can hydrogen-bonding networks in crystalline acetic acid derivatives be analyzed to predict supramolecular assembly?
- Methodology : Apply graph-set analysis (as described in ) to categorize hydrogen-bonding patterns (e.g., D(2) motifs for dimeric interactions). Use Mercury (CCDC) software to visualize and quantify intermolecular contacts.
- Case Study : For [(1R,4R)-3,4,5,5-tetramethylcyclopent-2-en-1-yl]methanol, identify O–H···O interactions between the methanol hydroxyl and acetic acid carbonyl groups. Tabulate bond distances and angles:
| Interaction Type | Distance (Å) | Angle (°) |
|---|---|---|
| O–H···O | 2.65–2.75 | 150–160 |
| C–H···π | 3.10–3.30 | 110–130 |
Q. What strategies resolve contradictions in spectroscopic data during structure elucidation?
- Methodology :
- NMR Discrepancies : Use 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, distinguish diastereotopic protons in the cyclopentene ring via NOESY correlations .
- Mass Spectrometry : Employ high-resolution LC-MS (e.g., Q-TOF) to confirm molecular ion peaks and fragment patterns. Compare with simulated isotopic distributions .
Q. How can SHELX software improve refinement of twinned crystals for this compound?
- Methodology :
- Twinning Analysis : Use SHELXL’s TWIN/BASF commands to model twin domains. For high mosaicity, apply multi-scan absorption corrections (e.g., SCALEPACK in ).
- Validation : Check Rint (< 0.05) and completeness (> 95%) post-refinement. Compare Flack parameters to confirm absolute configuration .
- Data Table :
| Refinement Parameter | Value |
|---|---|
| R1 (I > 2σ(I)) | 0.036 |
| wR2 (all data) | 0.092 |
| Flack x parameter | 0.01 |
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
